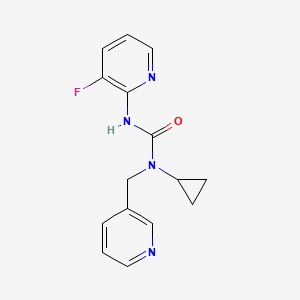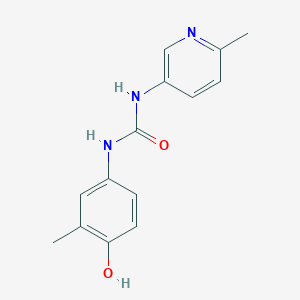![molecular formula C16H22F4N2 B7678679 1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine is a chemical compound commonly referred to as "Fluorolintane." It is a synthetic stimulant that belongs to the class of piperidine compounds. Fluorolintane has gained significant attention in the scientific community due to its potential use in research and development.
Mecanismo De Acción
The exact mechanism of action of Fluorolintane is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Fluorolintane has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a sense of euphoria and heightened alertness, which makes it attractive for use in research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using Fluorolintane in lab experiments is its potent stimulant properties, which make it an effective tool for investigating the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction is a significant limitation, which means that precautions must be taken to ensure its safe use in laboratory settings.
Direcciones Futuras
There are several future directions for research on Fluorolintane. One potential avenue is investigating its potential as a treatment for ADHD and other neurological disorders. Another direction is studying its effects on cognitive function and memory. Additionally, further research is needed to understand its mechanism of action and potential long-term effects on the brain and body.
Conclusion:
In conclusion, Fluorolintane is a synthetic stimulant that has gained significant attention in the scientific community due to its potential use in research and development. Its potent stimulant properties make it an effective tool for investigating the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction is a significant limitation, which means that precautions must be taken to ensure its safe use in laboratory settings. Further research is needed to understand its mechanism of action and potential long-term effects on the brain and body.
Métodos De Síntesis
The synthesis of Fluorolintane involves a multi-step process that begins with the reaction of 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with N-(3,3,3-trifluoropropyl)piperidine to form the final product, Fluorolintane. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Fluorolintane has been used in scientific research to investigate its potential as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its potential use in enhancing cognitive function and memory.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4N2/c17-14-3-1-13(2-4-14)5-10-22-11-6-15(7-12-22)21-9-8-16(18,19)20/h1-4,15,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQJLKKSUSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC(F)(F)F)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![Methyl 2-[2-[(2-bromofuran-3-carbonyl)amino]phenyl]acetate](/img/structure/B7678609.png)
![1-(Cyclobutylmethyl)-3-[2-(2-methylpyrazol-3-yl)ethyl]-1-propan-2-ylurea](/img/structure/B7678613.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)

![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)



![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
